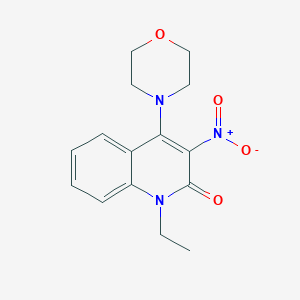

1-ethyl-4-(morpholin-4-yl)-3-nitro-1,2-dihydroquinolin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Ethyl-4-morpholin-4-yl-3-nitroquinolin-2-one is a chemical compound. Unfortunately, there is limited information available about this specific compound . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Medicinal Applications

1-Ethyl-4-morpholin-4-yl-3-nitroquinolin-2-one is an organic compound that has been utilized in various scientific research areas, particularly in chemical synthesis and medicinal chemistry. While the direct references to this specific compound are limited, insights can be drawn from related research on nitroquinoline derivatives and morpholine-containing compounds.

Intermediates in Chemical Synthesis

Research has highlighted the utility of nitroquinoline derivatives as intermediates in the synthesis of complex organic compounds. For instance, a study by Xu et al. (2015) developed a novel one-pot, three-component Wittig–SNAr approach using water as a solvent to create intermediates for aurora 2 kinase inhibitors. This method emphasizes the importance of nitroquinoline derivatives in synthesizing biologically active molecules with high stereoselectivity and yield under environmentally benign conditions (Xu et al., 2015).

Fluorescence Properties for Molecular Probes

Morpholine and nitrophenyl groups have been evaluated for their fluorescence properties, which are essential in developing molecular fluorescent probes. A study conducted by Motyka et al. (2011) on 2-(4-amino-substituted-3-nitrophenyl)-3-hydroxyquinolin-4(1H)-ones explored these compounds for potential use as molecular fluorescent probes, highlighting the structural-fluorescence relationship and their applicability in biochemistry (Motyka et al., 2011).

Antimycotic and Antitumor Activities

The antimycotic and antitumor potentials of quinoline derivatives have been subjects of interest. For example, Cziáky et al. (1996) synthesized 2-chloro-3-(2-nitro)ethyl- and (2-nitro)vinylquinolines, which exhibited strong inhibition against various microorganisms, suggesting their potential as antimycotic agents (Cziáky et al., 1996). Additionally, Liu et al. (1995) synthesized and evaluated various substituted isoquinoline-1-carboxaldehyde thiosemicarbazones for antineoplastic activity, indicating the significance of nitroquinoline derivatives in cancer research (Liu et al., 1995).

Propiedades

IUPAC Name |

1-ethyl-4-morpholin-4-yl-3-nitroquinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4/c1-2-17-12-6-4-3-5-11(12)13(14(15(17)19)18(20)21)16-7-9-22-10-8-16/h3-6H,2,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRJYZJIUXASXQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Dimethyl-8-(4-phenylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/no-structure.png)

![8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2852781.png)

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2852783.png)